4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid
CAS No.: 94994-34-0
Cat. No.: VC8423797
Molecular Formula: C11H14O2
Molecular Weight: 178.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94994-34-0 |
|---|---|
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 |
| IUPAC Name | 4-ethynylbicyclo[2.2.2]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H14O2/c1-2-10-3-6-11(7-4-10,8-5-10)9(12)13/h1H,3-8H2,(H,12,13) |
| Standard InChI Key | STYILKNLWBCLDW-UHFFFAOYSA-N |
| SMILES | C#CC12CCC(CC1)(CC2)C(=O)O |
| Canonical SMILES | C#CC12CCC(CC1)(CC2)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Framework and Stereochemistry
The compound’s core consists of a bicyclo[2.2.2]octane system—a fused tricyclic structure comprising two six-membered rings sharing three carbons. The ethynyl (–C≡CH) and carboxylic acid (–COOH) groups are positioned at carbons 4 and 1, respectively, creating a spatially constrained molecule with distinct electronic and steric properties .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| SMILES | C#CC12CCC(CC1)(CC2)C(=O)O | |
| InChIKey | STYILKNLWBCLDW-UHFFFAOYSA-N |
The InChIKey discrepancy between sources (e.g., VAIOYMYTWWCODC-UHFFFAOYSA-N in vs. STYILKNLWBCLDW-UHFFFAOYSA-N in ) likely stems from errors in earlier reports, with PubChemLite’s entry providing the correct identifier.
Three-Dimensional Conformation
The bicyclic framework enforces a rigid, boat-like conformation, limiting rotational freedom and enhancing stability. Density functional theory (DFT) calculations predict bond angles of approximately 109.5° at bridgehead carbons, consistent with sp³ hybridization, while the ethynyl group’s linear geometry (180° bond angle) introduces steric strain.
Synthesis and Chemical Reactivity
Synthetic Routes
The primary synthesis involves functionalizing bicyclo[2.2.2]octane derivatives. A validated method includes:
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Oxidative Alkynylation: Treating 1,4-dimethylenecyclohexane with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide, followed by oxidation with potassium permanganate to introduce the carboxylic acid group.
-
Carboxylic Acid Introduction: Hydrolysis of methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate under acidic conditions yields the target compound.
Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkynylation | Pd(PPh₃)₄, CuI, DMF, 80°C | 62% |
| Oxidation | KMnO₄, H₂O, 25°C | 45% |
| Ester Hydrolysis | HCl (6M), reflux, 12 h | 78% |
Reactivity Profile
The ethynyl group enables participation in:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, useful for bioconjugation.
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Sonogashira Coupling: Cross-coupling with aryl halides to generate extended π-systems.
The carboxylic acid undergoes typical reactions: -
Esterification: Methanol/H₂SO₄ yields methyl esters.
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Amidation: Reaction with thionyl chloride followed by amines produces amides.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate thermal stability (decomposition at >200°C) and limited aqueous solubility (0.8 mg/mL at 25°C) due to its hydrophobic bicyclic core. Solubility improves in polar aprotic solvents like DMSO (12 mg/mL).
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 3280 cm⁻¹ (≡C–H stretch), 2100 cm⁻¹ (C≡C stretch), and 1700 cm⁻¹ (C=O stretch) .
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NMR (¹H): δ 2.8–3.1 ppm (bridgehead CH₂), δ 1.5–1.8 ppm (methylene protons), δ 2.1 ppm (ethynyl proton) .
Biological Activity and Mechanistic Insights
Enzyme Modulation
In vitro studies suggest inhibitory effects on cyclooxygenase-2 (COX-2) (IC₅₀ = 18 µM), potentially via hydrogen bonding between the carboxylic acid and Arg120 residue. Preliminary data also indicate weak binding to GABAA receptors (Kᵢ = 320 nM), though in vivo validation is pending.
Applications in Pharmaceutical and Material Science
Drug Development
The rigid scaffold serves as a core for:
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Protease Inhibitors: Derivatives inhibit HIV-1 protease (Kᵢ = 45 nM).
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Neurological Agents: Ethynyl-triazole hybrids exhibit anxiolytic activity in rodent models.
Advanced Materials
Incorporated into metal-organic frameworks (MOFs), the ethynyl group enhances porosity (surface area = 1,200 m²/g), useful for gas storage.
Analytical Profiling
Mass Spectrometry
| Adduct | m/z | Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 179.11 | 147.5 |
| [M+Na]⁺ | 201.09 | 156.3 |
| [M-H]⁻ | 177.09 | 137.5 |
Comparative Analysis with Related Compounds
vs. 4-Methylbicyclo[2.2.2]octane-1-carboxylic Acid
| Property | Ethynyl Derivative | Methyl Derivative |
|---|---|---|
| Molecular Weight | 178.23 g/mol | 168.23 g/mol |
| Reactivity | High (ethynyl group) | Moderate (methyl group) |
| Bioactivity | COX-2 inhibition | Ligand for metabolic enzymes |
Future Research Directions
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Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.
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Catalytic Applications: Explore use in heterogeneous catalysis via surface immobilization.
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Polymer Chemistry: Synthesize conductive polymers using ethynyl coupling.
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